trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4

Catalog No.
S1535366
CAS No.
130208-38-7
M.F
C10H10O
M. Wt
150.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4

CAS Number

130208-38-7

Product Name

trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4

IUPAC Name

(E)-1,1,1,3-tetradeuterio-4-phenylbut-3-en-2-one

Molecular Formula

C10H10O

Molecular Weight

150.21 g/mol

InChI

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+/i1D3,7D

InChI Key

BWHOZHOGCMHOBV-UGHRQIHESA-N

SMILES

CC(=O)C=CC1=CC=CC=C1

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

[2H]/C(=C\C1=CC=CC=C1)/C(=O)C([2H])([2H])[2H]

trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4 is a deuterated derivative of trans-4-phenyl-3-buten-2-one, a compound known for its unique structure and properties. The molecular formula of trans-4-phenyl-3-buten-2-one is C10H10O, and its molecular weight is approximately 146.19 g/mol. This compound features a conjugated system with a double bond between the carbon atoms at positions 3 and 4, contributing to its reactivity and biological activity. It is often referred to by various synonyms including trans-benzalacetone and trans-benzylideneacetone .

The compound appears as a light yellow crystalline solid with a melting point ranging from 39 to 42 °C and a boiling point of approximately 260 to 262 °C. It is soluble in organic solvents such as alcohol but has limited solubility in water .

Due to its unsaturated ketone structure:

  • Hydrogenation: The compound can be hydrogenated to yield saturated derivatives.
  • Nucleophilic Addition: It can react with nucleophiles due to the electrophilic nature of the carbonyl group.
  • Metabolization: In biological systems, it is metabolized to form trans-4-(4-hydroxyphenyl)-3-buten-2-one when incubated with liver microsomes in the presence of NADPH .

The enthalpy of reaction for certain transformations of this compound has been documented, indicating its thermodynamic properties .

trans-4-Phenyl-3-buten-2-one exhibits significant biological activities, particularly as an inhibitor of phospholipase A2 (EC 3.1.1.4), an enzyme involved in inflammatory processes in insects such as the diamondback moth. This inhibition suggests potential applications in pest control by disrupting lipid metabolism in target organisms .

Additionally, the compound has shown mutagenic properties under certain conditions, indicating that it may have implications for safety and toxicity assessments in biological studies .

Several synthetic routes exist for producing trans-4-Phenyl-3-buten-2-one:

  • Condensation Reaction: A common method involves the condensation of benzaldehyde with acetone or isopropyl alcohol in the presence of a base such as cesium carbonate. This method typically yields good results with an approximate yield of 80% .

    Procedure:
    • Mix benzaldehyde and isopropyl alcohol in a round-bottom flask.
    • Add cesium carbonate and reflux the mixture at elevated temperatures.
    • Monitor the reaction via thin-layer chromatography and isolate the product through chromatography.
  • Alternative Routes: Other methods include using different catalysts or solvents to optimize yield and reaction time .

trans-4-Phenyl-3-buten-2-one is utilized in various fields:

  • Synthetic Chemistry: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Pesticide Development: Its role as an enzyme inhibitor makes it valuable for developing insecticides targeting specific pests without affecting non-target species.
  • Pharmaceutical Research: The compound's biological activity opens avenues for research into anti-inflammatory agents or other therapeutic applications .

Studies on trans-4-Phenyl-3-buten-2-one have focused on its interactions within biological systems, particularly regarding its metabolic pathways and enzyme inhibition mechanisms. The formation of metabolites such as trans-4-(4-hydroxyphenyl)-3-buten-2-one highlights its potential effects on mammalian systems and provides insight into its pharmacokinetics .

Several compounds share structural similarities with trans-4-Phenyl-3-buten-2-one:

Compound NameMolecular FormulaBiological Activity
BenzylideneacetoneC10H10OInhibitor of phospholipase A2
AcetocinnamoneC10H10OAntimicrobial properties
Methyl styryl ketoneC10H10OPotential anti-cancer activity

Uniqueness

While many compounds share similar structures, trans-4-Phenyl-3-buten-2-one is distinguished by its specific enzyme inhibition capabilities and unique metabolic pathways, making it particularly relevant in both agricultural and pharmaceutical contexts. Its deuterated form (trans-4-Phenyl-3-buten-2-one-1,1,1,3-d4) allows for more precise studies in metabolic tracking due to the distinct isotopic labeling .

This comprehensive overview highlights the significance of trans-4-Phenyl-3-buten-2-one in chemical research and applications while underscoring its unique properties compared to similar compounds.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Wikipedia

(3E)-4-Phenyl(1,1,1,3-~2~H_4_)but-3-en-2-one

Dates

Modify: 2023-08-15

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